molecular formula C3H9ClFNO B1406743 2-Amino-3-fluoropropan-1-ol hydrochloride CAS No. 1384428-30-1

2-Amino-3-fluoropropan-1-ol hydrochloride

Cat. No.: B1406743
CAS No.: 1384428-30-1
M. Wt: 129.56 g/mol
InChI Key: YRUKCMQZXUNXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-fluoropropan-1-ol hydrochloride is an organic compound with the molecular formula C3H9ClFNO. It is a fluorinated amino alcohol, often used in various chemical and pharmaceutical applications due to its unique properties. The compound is typically found in a solid form and is known for its stability under inert atmospheric conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-fluoropropan-1-ol hydrochloride can be achieved through several methods. One common approach involves the fluorination of 2-Amino-1-propanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-fluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential role in biochemical pathways involving fluorinated amino acids.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-fluoropropan-1-ol hydrochloride exerts its effects is primarily through its interaction with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. This can affect enzymatic activity, protein interactions, and other biochemical processes. The specific pathways involved depend on the context of its application, such as drug development or biochemical research .

Comparison with Similar Compounds

  • 2-Amino-1-propanol hydrochloride
  • 3-Amino-2-fluoropropan-1-ol hydrochloride
  • 2-Fluoroethanol hydrochloride

Comparison: 2-Amino-3-fluoropropan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom can enhance the compound’s metabolic stability and alter its reactivity in chemical reactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-3-fluoropropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUKCMQZXUNXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-fluoropropan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-fluoropropan-1-ol hydrochloride
Reactant of Route 3
2-Amino-3-fluoropropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-fluoropropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-fluoropropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-fluoropropan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.